3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups. It has a pyrazoloquinoline core, which is a bicyclic structure consisting of a pyrazole ring fused with a quinoline ring. The molecule also contains two fluorobenzyl groups attached to the pyrazoloquinoline core .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazoloquinoline core and the introduction of the fluorobenzyl groups. This could potentially be achieved through cross-coupling reactions or other types of carbon-carbon bond-forming reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazoloquinoline core and the fluorobenzyl groups. The presence of the fluorine atoms could potentially influence the electronic properties of the molecule, and the bicyclic structure could impart rigidity to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The pyrazoloquinoline core might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms. The fluorobenzyl groups could potentially undergo reactions at the carbon-fluorine bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could potentially increase the compound’s stability and affect its polarity. The bicyclic structure could influence the compound’s shape and rigidity .Scientific Research Applications
Quinoxaline Derivatives and Biological Activities
Quinoxaline derivatives, including structures similar to 5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline, have been extensively studied for their diverse biological activities. These compounds, belonging to a broader class of heterocyclic compounds, have shown significant potential in pharmaceutical applications due to their structural versatility and pharmacological properties. Quinoxalines and their analogs have been used as dyes, pharmaceuticals, and antibiotics, with recent studies exploring their antitumoral properties. The synthesis of quinoxaline derivatives often involves the condensation of ortho-diamines with 1,2-diketones, offering a pathway to a wide variety of substituted derivatives with potential biomedical applications, such as antimicrobial activities and treatment of chronic and metabolic diseases (Aastha Pareek and Dharma Kishor, 2015).
Quinazoline and Pyrimidine Derivatives in Optoelectronics
Quinazoline and pyrimidine derivatives, closely related to the quinoxaline family, have been recognized for their applications beyond the pharmaceutical domain, particularly in the field of optoelectronics. The incorporation of quinazoline and pyrimidine moieties into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. These compounds have been utilized in the development of luminescent materials, organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors, highlighting their versatility and potential in modern technological applications (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
Anticorrosive Properties of Quinoline Derivatives
Quinoline derivatives, including structures related to 5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline, have been studied for their anticorrosive properties. These compounds have demonstrated effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms. The presence of polar substituents such as hydroxyl, methoxy, amino, and nitro groups enhances their adsorption and interaction with metallic surfaces, making them valuable in the development of anticorrosive materials (C. Verma, M. Quraishi, E. Ebenso, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3/c24-17-11-9-15(10-12-17)22-19-14-28(13-16-5-1-3-7-20(16)25)21-8-4-2-6-18(21)23(19)27-26-22/h1-12,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVBLCFIQZJNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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